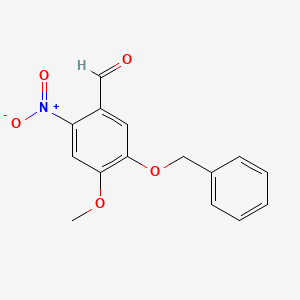

5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde

Description

Structural Context and Nomenclature

From a structural standpoint, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde is a derivative of benzaldehyde (B42025) with substituents at the 2, 4, and 5 positions of the benzene (B151609) ring. The systematic IUPAC name for this compound is 5-methoxy-2-nitro-4-(phenylmethoxy)benzaldehyde. nih.gov It is also commonly referred to by its semi-systematic name, this compound, or the alternative 4-Benzyloxy-5-methoxy-2-nitrobenzaldehyde. nih.gov

The key functional groups that define its reactivity are:

An aldehyde group (-CHO) at the C1 position, which can participate in a wide array of chemical transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.

A nitro group (-NO2) at the C2 position, which is a strong electron-withdrawing group and a precursor to an amino group upon reduction.

A methoxy (B1213986) group (-OCH3) at the C4 position.

A benzyloxy group (-OCH2C6H5) at the C5 position, which serves as a protecting group for the hydroxyl functionality and can be selectively removed under specific reaction conditions.

The interplay of these functional groups on the aromatic ring dictates the compound's chemical behavior and its utility in multi-step syntheses.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO5 |

| Molecular Weight | 287.27 g/mol |

| CAS Number | 58662-50-3 |

| Appearance | Pale yellow solid |

Significance as a Versatile Synthetic Building Block

The strategic placement of its functional groups makes this compound a cornerstone intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds and natural products. Its versatility stems from the ability to selectively manipulate each of its functional groups.

A significant application of this compound is in the synthesis of substituted isoquinolines and their derivatives. The presence of the nitro group ortho to the aldehyde is crucial for synthetic strategies that involve reductive cyclization to form the nitrogen-containing ring of the isoquinoline (B145761) core. For instance, the aldehyde can be condensed with a suitable amine or a carbon nucleophile, followed by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to furnish the tetrahydroisoquinoline scaffold. This approach is a key step in the construction of various isoquinoline alkaloids, a class of natural products with a wide range of biological activities.

Furthermore, the functional groups on the benzaldehyde can be transformed to introduce additional diversity. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The nitro group, upon reduction to an amine, can be further functionalized through acylation, alkylation, or diazotization reactions. The benzyloxy group is a stable protecting group that can be cleaved, typically by hydrogenolysis, to reveal a free hydroxyl group, which can then be used for further synthetic elaborations.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-nitro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-8-13(16(18)19)12(9-17)7-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYPIZWLKNLVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404262 | |

| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58662-50-3 | |

| Record name | 5-BENZYLOXY-4-METHOXY-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of the Nitrobenzaldehyde Moiety

Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its primary transformations involve reduction to an amino group and participation in nucleophilic substitution reactions.

Reduction to Amino Functionalities

The reduction of the nitro group to a primary amine is a common and crucial transformation, opening pathways to a wide array of further derivatization, such as diazotization and amide formation. This conversion can be achieved through various established methods.

Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic nitro groups due to its clean nature and high efficiency. In this process, 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde is treated with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate. The benzyloxy group is susceptible to hydrogenolysis (cleavage) under these conditions, which can be a competing reaction. Careful selection of the catalyst and reaction conditions can help to achieve selectivity. For instance, using specific catalysts can sometimes allow for the reduction of the nitro group without removing the benzyl (B1604629) protecting group.

Chemical Reduction: Classical chemical reduction methods are also effective. A common approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These reactions proceed through the transfer of electrons from the metal to the nitro group, followed by protonation from the acid. While effective, these methods often require harsher conditions and more extensive workup procedures compared to catalytic hydrogenation.

The resulting 2-amino-5-benzyloxy-4-methoxybenzaldehyde is a valuable intermediate for the synthesis of heterocyclic compounds and other complex aromatic derivatives.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| H₂/Pd-C | Catalytic hydrogenation; generally high yielding and clean. Can also cleave the benzyloxy group. |

| Sn/HCl | Stannous chloride in hydrochloric acid; a classic method for nitro group reduction. |

| Fe/HCl | Iron in hydrochloric acid; another common metal-acid system for this transformation. |

| Na₂S₂O₄ | Sodium dithionite; a milder reducing agent that can sometimes be used for selective reductions. |

Nucleophilic Substitution Reactions

The strong electron-withdrawing capacity of the nitro group, positioned ortho to the aldehyde, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While the nitro group itself is not typically displaced, its presence facilitates the displacement of other suitable leaving groups on the aromatic ring. In the case of this compound, there isn't a conventional leaving group like a halide at the ortho or para positions relative to the nitro group. However, the activation provided by the nitro group can render the ring susceptible to attack by strong nucleophiles under certain conditions, potentially leading to more complex transformations or rearrangements, though these are not common pathways. The primary role of the nitro group in this context is to increase the electrophilicity of the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde functional group is a key site for a variety of chemical transformations, including the formation of new carbon-carbon and carbon-nitrogen bonds, as well as oxidation and reduction.

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Schiff Base Formation: The reaction of this compound with a primary amine (R-NH₂) typically requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. The resulting Schiff bases are versatile intermediates for the synthesis of various biologically active compounds and ligands for metal complexes.

Other important condensation reactions involving the aldehyde group include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a weak base (like piperidine (B6355638) or pyridine) to form a new carbon-carbon double bond.

Wittig Reaction: Reaction with a phosphorus ylide to convert the aldehyde into an alkene.

Perkin Reaction: Reaction with an acid anhydride (B1165640) and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid.

Table 2: Examples of Condensation Reactions of the Aldehyde Group

| Reaction Name | Reactant | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Perkin Reaction | Acid Anhydride | α,β-Unsaturated Carboxylic Acid |

Oxidation and Reduction Processes

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for molecular diversification.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-benzyloxy-4-methoxy-2-nitrobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (5-benzyloxy-4-methoxy-2-nitrophenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it typically does not affect the nitro group or the aromatic ring. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also reduce the nitro group.

Transformations Involving Benzyloxy and Methoxy (B1213986) Substituents

The benzyloxy and methoxy groups are ether linkages that can be cleaved under specific conditions, offering a strategy for deprotection or further functionalization.

Debenzylation: The benzyloxy group is a common protecting group for phenols and can be removed by catalytic transfer hydrogenation. organic-chemistry.org This method involves the use of a palladium catalyst with a hydrogen donor like formic acid or cyclohexene. organic-chemistry.org This technique is often preferred over direct hydrogenation with H₂ gas to avoid the reduction of other functional groups. organic-chemistry.org Cleavage of the benzyl ether can also be achieved under strongly acidic conditions, such as with HBr or HI, though this may affect other parts of the molecule. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com

Methoxy Group Cleavage: The methoxy group is generally more robust than the benzyloxy group. Cleavage of the methyl ether requires harsh conditions, typically treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. wikipedia.org This reaction proceeds via nucleophilic attack of the halide ion on the protonated ether.

Advanced Spectroscopic Characterization Techniques in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde provides a wealth of information regarding the proton environment within the molecule. The signals corresponding to the aromatic protons, the benzylic protons, the methoxy (B1213986) protons, and the aldehydic proton are all distinctly resolved, allowing for a comprehensive structural assignment.

The aldehydic proton is typically the most deshielded, appearing as a singlet at approximately 10.42 ppm. The protons on the substituted benzene (B151609) ring appear as two singlets at 7.66 ppm and 7.33 ppm. The five protons of the benzyl (B1604629) group's phenyl ring resonate in the range of 7.30-7.45 ppm. The benzylic methylene (B1212753) protons give rise to a singlet at around 5.25 ppm, and the methoxy protons appear as a singlet at approximately 3.96 ppm.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.42 | s | 1H | -CHO |

| 7.66 | s | 1H | Ar-H |

| 7.33 | s | 1H | Ar-H |

| 7.30-7.45 | m | 5H | -OCH₂C₆H₅ |

| 5.25 | s | 2H | -OCH₂C₆H₅ |

| 3.96 | s | 3H | -OCH₃ |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The aldehydic carbon is observed at approximately 187.8 ppm. The aromatic carbons of the substituted benzene ring and the benzyl group appear in the range of 110-160 ppm. Specifically, the carbon bearing the nitro group is found around 140.0 ppm, while the carbons attached to the oxygen atoms of the methoxy and benzyloxy groups are located at approximately 150.1 ppm and 154.5 ppm, respectively. The benzylic methylene carbon resonates at about 71.4 ppm, and the methoxy carbon is observed at around 56.6 ppm.

| Chemical Shift (ppm) | Assignment |

|---|---|

| 187.8 | C=O (Aldehyde) |

| 154.5 | Ar-C (C-O-CH₂Ph) |

| 150.1 | Ar-C (C-OCH₃) |

| 140.0 | Ar-C (C-NO₂) |

| 135.8 | Ar-C (ipso-C of benzyl) |

| 128.8, 128.5, 127.4 | Ar-C (C-H of benzyl) |

| 128.1 | Ar-C (C-CHO) |

| 112.0 | Ar-C (C-H) |

| 110.1 | Ar-C (C-H) |

| 71.4 | -OCH₂- |

| 56.6 | -OCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the aldehyde, nitro, ether, and aromatic moieties.

A strong, sharp absorption band for the aldehydic carbonyl (C=O) stretching vibration is anticipated in the region of 1700-1680 cm⁻¹. The nitro group (NO₂) will display two characteristic stretching vibrations: an asymmetric stretch typically between 1560-1520 cm⁻¹ and a symmetric stretch in the 1360-1330 cm⁻¹ range. The C-O stretching vibrations of the methoxy and benzyloxy groups will likely appear as strong bands in the fingerprint region, around 1270-1230 cm⁻¹ (asymmetric) and 1050-1010 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 1700-1680 | C=O stretch | Aldehyde |

| 1600-1450 | C=C stretch | Aromatic |

| 1560-1520 | Asymmetric NO₂ stretch | Nitro |

| 1360-1330 | Symmetric NO₂ stretch | Nitro |

| 1270-1230 | Asymmetric C-O stretch | Ether (Aryl-Alkyl) |

| 1050-1010 | Symmetric C-O stretch | Ether (Aryl-Alkyl) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HR-MS) allows for the determination of the exact mass of a molecule, which can be used to confirm its elemental composition.

The nominal molecular weight of this compound (C₁₅H₁₃NO₅) is 287.27 g/mol . nih.gov HR-MS would provide a more precise monoisotopic mass of 287.07937252 Da. nih.gov

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 287. The fragmentation pattern can provide valuable structural information. A prominent peak is expected at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl ethers. Other significant fragments could arise from the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or the formyl group (-CHO, 29 Da). GC-MS data indicates major peaks at m/z 91, 65, and 92, confirming the presence of the benzyl moiety and subsequent rearrangements. nih.gov

| m/z | Adduct/Fragment | Predicted CCS (Ų) |

|---|---|---|

| 288.08666 | [M+H]⁺ | 163.3 |

| 310.06860 | [M+Na]⁺ | 170.4 |

| 286.07210 | [M-H]⁻ | 170.3 |

| 91 | [C₇H₇]⁺ (Tropylium ion) | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful in studying photochemical reactions. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted nitrobenzene (B124822) chromophore.

Generally, nitrobenzaldehydes exhibit two main types of electronic transitions. uni-muenchen.deresearchgate.net A weak absorption band, corresponding to an n→π* transition, is typically observed in the near-UV region, around 350 nm. uni-muenchen.deresearchgate.net This transition involves the excitation of a non-bonding electron from an oxygen atom of the nitro or aldehyde group to an anti-bonding π* orbital. A much stronger absorption band, corresponding to a π→π* transition, is expected at shorter wavelengths, typically around 250 nm. uni-muenchen.deresearchgate.net This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system.

The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the benzene ring. In photochemical studies, the ortho-nitrobenzaldehyde moiety can act as a photolabile protecting group, and UV-Vis spectroscopy is instrumental in monitoring the progress of the photoreaction by observing the changes in the absorption spectrum over time.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in the public domain, analysis of a closely related isomer, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, provides valuable insights into the likely solid-state conformation. researchgate.net

In the crystal structure of the isomer, the vanillin (B372448) group is nearly planar, and it makes a small dihedral angle with the benzene ring of the nitrobenzene group. researchgate.net This suggests that the substituted benzene ring in this compound is also likely to be planar. The packing in the crystal is stabilized by weak, non-classical intermolecular C-H···O interactions. researchgate.net It is reasonable to expect similar intermolecular forces to play a role in the crystal packing of this compound. The determination of the precise bond lengths, bond angles, and torsion angles would require a dedicated single-crystal X-ray diffraction study.

Applications in Complex Organic Molecule Synthesis

Intermediate in Heterocyclic Chemistry

The compound is a valuable starting material for the synthesis of several classes of heterocyclic structures, leveraging the reactivity of its aldehyde and nitro groups.

One of the key applications of aromatic aldehydes is in the multicomponent synthesis of pyrimido[4,5-b]quinolines. researchgate.net This reaction typically involves the one-pot condensation of an aromatic aldehyde, a compound with an active methylene (B1212753) group (such as dimedone), and a 6-aminopyrimidine derivative (like 6-aminouracil (B15529) or 6-amino-1,3-dimethyluracil). nih.govacs.orgnih.gov In this context, 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde serves as the aldehyde component, which ultimately forms the C5-substituent of the resulting quinoline (B57606) ring system. acs.orgresearchgate.net

The general procedure involves mixing the three components in the presence of a catalyst, which can range from acids to bases, under various reaction conditions. acs.orgnih.gov The reaction proceeds through a sequence of condensation and cyclization steps to build the fused heterocyclic scaffold. nih.gov The use of diverse substituted benzaldehydes allows for the creation of a library of pyrimido[4,5-b]quinoline derivatives with varied electronic and steric properties. nih.gov

| Aldehyde Component | Other Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| 4-(Benzyloxy)benzaldehyde | Dimedone, 6-amino-1,3-dimethyluracil | DABCO, 90 °C, solvent-free | acs.org |

| 2,4-Dichlorobenzaldehyde | Dimedone, 6-amino-1,3-dimethyluracil | Trityl chloride, Chloroform, reflux | nih.gov |

| Various aromatic aldehydes | Dimedone, 6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | Acetic acid, reflux or ultrasound | nih.gov |

| 2-Fluorobenzaldehyde | 6-N-(3-hydroxypropyl)aminouracil | DMF, reflux | researchgate.net |

Quinazolinones are another class of heterocycles whose synthesis can be approached using precursors derived from this compound. A common strategy for forming the quinazolinone core involves the reaction of an anthranilic acid derivative with other reagents. To utilize the title compound, a preliminary reduction of the ortho-nitro group is necessary to generate the corresponding ortho-amino functionality. The resulting 2-amino-5-benzyloxy-4-methoxybenzaldehyde can then undergo cyclization reactions. For instance, a tandem reductive cyclization process, mediated by reagents like zinc in water, can facilitate the reaction between the in situ-generated amino group and the aldehyde with another component to form fused quinazoline (B50416) systems. rsc.org

The ortho-nitrobenzaldehyde structure is a direct precursor for the synthesis of benzo[c]isoxazoles, also known as anthranils. This transformation typically proceeds via a reductive cyclization mechanism. researchgate.net The nitro and aldehyde groups, being in proximity on the aromatic ring, can react intramolecularly under reducing conditions to form the N-O bond of the isoxazole (B147169) ring. Various reagents can effect this cyclization. This method provides a direct route to a 6-benzyloxy-5-methoxybenzo[c]isoxazole scaffold from this compound.

The synthesis of highly substituted quinolines, including those with a carboxamide group at the 3-position, can be achieved via the Friedländer annulation. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an activated α-methylene group, such as a β-keto-amide or cyanoacetamide. researchgate.net

For this compound to be used in this synthesis, it must first undergo a selective reduction of the nitro group to an amine, yielding 2-amino-5-benzyloxy-4-methoxybenzaldehyde. nih.gov This intermediate can then be reacted with a suitable active methylene compound (e.g., 2-cyanoacetamide) in the presence of an acid or base catalyst. nih.gov The reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring, with the substituents from the active methylene compound determining the functional groups at the 2 and 3 positions. wikipedia.org

| Step | Transformation | Reactant | Product | Reference |

|---|---|---|---|---|

| 1 | Nitro Group Reduction | This compound | 2-Amino-5-benzyloxy-4-methoxybenzaldehyde | nih.gov |

| 2 | Friedländer Condensation | 2-Amino-5-benzyloxy-4-methoxybenzaldehyde + Active Methylene Compound (e.g., Cyanoacetamide) | Substituted Quinoline-3-carboxamide | wikipedia.orgresearchgate.net |

Precursor for Pharmacologically Relevant Intermediates

The ability to generate a substituted 2-aminobenzaldehyde from the title compound makes it a valuable precursor for intermediates used in the synthesis of complex, pharmacologically active molecules.

The synthesis of camptothecin (B557342) and its analogs, which are potent topoisomerase I inhibitors, often relies on the Friedländer synthesis as a key step to construct the quinoline core (A/B rings) of the final pentacyclic structure. zenodo.orggoogle.com The reaction involves the condensation of a substituted 2-aminobenzaldehyde with a tricyclic ketone that comprises the C, D, and E rings of the camptothecin framework. researchgate.net

Following the reduction of its nitro group, this compound provides the requisite 2-amino-5-benzyloxy-4-methoxybenzaldehyde. This substituted aminobenzaldehyde can then be condensed with the tricyclic ketone intermediate, typically under acidic conditions, to yield a camptothecin analog bearing benzyloxy and methoxy (B1213986) substituents on the A-ring. google.com This strategic functionalization allows for the exploration of structure-activity relationships in this important class of anticancer agents.

Role in Prazosin Impurity Profiling and Standards

In the manufacturing of the antihypertensive drug Prazosin, strict quality control is paramount to ensure patient safety. This compound, often cataloged under its isomer's name 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde in this context, is recognized as a key process impurity and is used as a reference standard. elitesynthlaboratories.comveeprho.comsynthinkchemicals.comveeprho.com Pharmaceutical ingredient suppliers and research chemical companies provide this compound specifically for use in analytical procedures to detect, quantify, and control impurities during the production of Prazosin. elitesynthlaboratories.comsynthinkchemicals.comveeprho.com Its availability as a reference material is crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC), to ensure that the final drug product meets the stringent purity requirements set by regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). synthinkchemicals.comsynzeal.com

Table 1: Profile of this compound as a Prazosin-Related Compound

| Attribute | Details |

|---|---|

| Parent Drug | Prazosin veeprho.comveeprho.com |

| Compound Type | Process Impurity / Reference Standard synthinkchemicals.com |

| Molecular Formula | C₁₅H₁₃NO₅ elitesynthlaboratories.comnih.gov |

| Molecular Weight | 287.27 g/mol elitesynthlaboratories.comnih.gov |

| CAS Number | 2426-84-8 veeprho.comnih.gov |

Intermediates for Other Bioactive Molecule Synthesis (e.g., ALDH1A3 inhibitors)

The benzyloxybenzaldehyde scaffold, of which this compound is a prime example, is foundational in the development of novel therapeutic agents. Research has identified this structural motif as a promising starting point for creating selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes. nih.govnih.gov

A 2021 study focused on designing and synthesizing a series of benzyloxybenzaldehyde derivatives to target this enzyme. nih.gov The research demonstrated that compounds built upon this scaffold were potent and selective inhibitors of ALDH1A3. nih.govnih.gov For example, two derivative compounds, identified as ABMM-15 and ABMM-16, exhibited significant inhibitory activity with IC₅₀ values of 0.23 µM and 1.29 µM, respectively. nih.govnih.gov This highlights the utility of this compound and its analogues as key intermediates in medicinal chemistry for generating targeted cancer therapies. The strategic placement of the nitro and methoxy groups can be further modified to optimize binding affinity and selectivity for the enzyme's active site. nih.gov

Applications in Materials Science Synthesis

The reactivity of this compound extends beyond pharmaceuticals into the realm of materials science, where it can be used to produce polymers, dyes, and other specialty chemicals.

Integration into Polymers and Dyes

The functional groups on the this compound ring are amenable to polymerization and dye synthesis. The aldehyde group can participate in condensation reactions to form polymeric structures, while the nitro group can be reduced to an amine, providing a site for further functionalization or for creating azo dyes. Although direct integration of this specific compound is not widely documented, related structures are utilized in these fields. For instance, a related compound, 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde, is noted for its use as a fluorescent probe for biological imaging, indicating the potential for this class of molecules to form the basis of specialized dyes. smolecule.com

Advanced Specialty Chemical Production

This compound is a precursor for a variety of advanced specialty chemicals. smolecule.com Its derivatives can be used to construct complex heterocyclic systems. For example, derivatives of this compound can be used in the synthesis of Tricycloquinazoline (TCQ), a molecule that serves as the core for a class of discotic mesogens—materials that exhibit liquid crystal properties. researchgate.net These materials are of interest for their applications in electronic devices and advanced displays. The synthesis of such complex molecules relies on the defined substitution pattern of the starting benzaldehyde (B42025), making this compound a valuable intermediate in the production of high-performance organic materials. researchgate.net

Functionality As a Photoremovable Protecting Group Ppg in Research and Development

Mechanistic Basis of Ortho-Nitrobenzyl Photochemistry

The photochemistry of ortho-nitrobenzyl compounds is a well-studied process that proceeds through a distinct set of intermediates. Upon absorption of light, the nitro group is excited, initiating an intramolecular hydrogen abstraction from the benzylic carbon.

The primary photochemical event for an ortho-nitrobenzyl PPG is an intramolecular hydrogen atom transfer from the benzylic carbon to the excited oxygen of the ortho-nitro group. This process, known as phototautomerization, results in the formation of a transient, non-aromatic species called an aci-nitro intermediate. This intermediate is a key branching point in the reaction pathway, leading to the eventual release of the protected group. The formation of this aci-nitro species has been confirmed through various spectroscopic techniques in studies of related ortho-nitrobenzyl compounds.

The intramolecular hydrogen abstraction that initiates the photodeprotection process is analogous to the Norrish Type II reaction in carbonyl photochemistry. In a classical Norrish Type II reaction, an excited carbonyl group abstracts a hydrogen atom from the γ-position, leading to a 1,4-biradical. In the case of ortho-nitrobenzyl compounds, the excited nitro group abstracts a hydrogen from the benzylic (α) position. Following the formation of the aci-nitro intermediate, a series of rearrangements occur. The aci-nitro intermediate cyclizes to form a five-membered ring, which then fragments to yield the released substrate and an ortho-nitrosobenzaldehyde derivative. This intramolecular rearrangement pathway ensures that the cleavage is efficient and typically proceeds without the need for additional reagents.

The rate and efficiency of the photocleavage reaction are significantly influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy (B1213986) and benzyloxy groups present in 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde, play a crucial role in enhancing the photolytic properties of the molecule. These groups increase the electron density of the aromatic ring, which can lead to several beneficial effects:

Red-Shifted Absorption: Electron-donating substituents typically shift the absorption maximum to longer, less damaging wavelengths (closer to the visible spectrum). This is advantageous for applications in biological systems where high-energy UV light can be harmful.

Increased Quantum Yield: The quantum yield (Φ), which represents the efficiency of a photochemical process, is often enhanced by electron-donating groups. These groups can stabilize the intermediates and transition states involved in the photochemical reaction, leading to a more efficient release of the protected group. For instance, the presence of two methoxy groups in the related 4,5-dimethoxy-2-nitrobenzyl scaffold is known to significantly increase the quantum yield compared to the unsubstituted parent compound.

| Substituent Effect on ONB Photolysis | Predicted Impact on this compound |

| Electron-Donating Groups (e.g., Methoxy, Benzyloxy) | Increase the rate of photolysis. |

| Shift the required wavelength to a longer, less energetic region. | |

| Generally increase the quantum yield of photodeprotection. | |

| Electron-Withdrawing Groups | Generally decrease the quantum yield and may require higher energy light. |

Strategic Applications in Light-Controlled Chemistry

The precise, light-triggered cleavage offered by ortho-nitrobenzyl derivatives like this compound makes them valuable tools in various fields of research and development, particularly in the construction of photoresponsive materials.

Photocleavable linkers are essential components in the design of smart biomaterials and bioconjugates. These linkers allow for the attachment of molecules of interest (e.g., drugs, fluorescent probes) to a substrate (e.g., a surface, a nanoparticle, a protein) and their subsequent release upon light irradiation. The ortho-nitrobenzyl moiety is a popular choice for such linkers due to its stability in the absence of light and its efficient cleavage upon UV exposure. The this compound structure is well-suited for this purpose, offering a reactive aldehyde handle for conjugation and tunable photochemical properties due to its substitution pattern. Applications include the light-triggered release of drugs from a carrier, the controlled activation of fluorescent probes for imaging, and the patterning of surfaces with biomolecules.

Photoresponsive polymers are materials that change their properties in response to light. Incorporating photocleavable units like this compound into a polymer network allows for the light-induced degradation of the material. For example, this compound could be used as a cross-linker in a hydrogel. Upon irradiation, the cross-links would be cleaved, causing the hydrogel to dissolve or swell. This principle is exploited in several areas:

Drug Delivery: A drug can be encapsulated within a hydrogel that is cross-linked with a photolabile molecule. Shining light on the hydrogel triggers its degradation and the release of the encapsulated drug.

Tissue Engineering: Photoresponsive scaffolds can be used to culture cells. The light-induced degradation of the scaffold allows for the controlled release of the cultured tissue.

Microfabrication: Photoresponsive polymers can be used as photoresists to create micro- and nanopatterns.

The use of ortho-nitrobenzyl derivatives in these applications is well-documented, and the specific structure of this compound, with its favorable substituent effects, makes it a promising candidate for the development of advanced photoresponsive polymer systems.

Spatiotemporal Control in Chemical Reactions

The 5-benzyloxy-4-methoxy-2-nitrobenzyl protecting group, derived from this compound, is a sophisticated tool for exerting spatiotemporal control over chemical reactions. This control is paramount in research areas where the precise initiation of a process is necessary to understand complex dynamic systems.

The fundamental principle involves attaching the 5-benzyloxy-4-methoxy-2-nitrobenzyl group to a reactive molecule, rendering it inert. This "caged" compound can then be introduced into a system without causing a reaction. Only when the system is irradiated with light of a specific wavelength (typically in the UV-A range, around 350-400 nm), is the protecting group cleaved, releasing the active molecule at the desired time and location.

Detailed Research Findings:

Research into ortho-nitrobenzyl-based PPGs has established several key principles that are applicable to the 5-benzyloxy-4-methoxy-2-nitrobenzyl group. The efficiency of the photorelease, known as the quantum yield (Φ), is a critical parameter. It represents the fraction of absorbed photons that result in the cleavage of the protecting group. The nature of the leaving group (the molecule being released) can significantly influence this quantum yield. Studies on related dimethoxy-substituted nitrobenzyl systems have shown that the stabilization of the benzylic radical intermediate plays a key role in the efficiency of the release.

The kinetics of the release process are also a crucial factor for temporal control. Following the initial light absorption, the release of the active molecule is not always instantaneous. The decay of intermediate species, such as the aci-nitro intermediate, can dictate the timescale of the release, which can range from nanoseconds to microseconds. This temporal characteristic is vital when studying rapid biological or chemical processes.

Furthermore, the photolysis of nitrobenzyl derivatives can lead to the formation of byproducts, such as the corresponding nitrosobenzaldehyde. While often considered a drawback, understanding the nature and reactivity of these byproducts is essential for interpreting experimental results, as they can sometimes interact with the system under study. Research has shown that the photolysis of dimethoxy-nitrobenzyl caged compounds can unexpectedly produce fluorescent byproducts, a phenomenon that could potentially be harnessed for monitoring the uncaging process but also needs to be considered to avoid interference with other fluorescent probes in the system.

The following table summarizes typical photochemical properties for related dimethoxy-substituted ortho-nitrobenzyl protecting groups, which provide a reasonable expectation for the behavior of the 5-benzyloxy-4-methoxy-2-nitrobenzyl group.

| Property | Typical Value Range | Significance for Spatiotemporal Control |

| Wavelength of Max. Absorption (λmax) | 340 - 360 nm | Allows for the use of less damaging long-wavelength UV light. |

| Quantum Yield (Φ) | 0.01 - 0.5 | Dictates the efficiency of the uncaging process; higher values mean fewer photons are needed. |

| Release Half-life (t1/2) | nanoseconds to microseconds | Determines the speed at which the active molecule is released, crucial for temporal resolution. |

Future Research Directions and Emerging Opportunities

Development of Ortho-Nitrobenzyl Derivatives with Tuned Photochemical Properties

A primary avenue of future research lies in the rational design of novel ortho-nitrobenzyl derivatives with fine-tuned photochemical characteristics. The goal is to optimize properties such as absorption wavelength, quantum yield (the efficiency of the photorelease), and cleavage kinetics to suit specific applications. nih.govacs.org

Key strategies for tuning these properties include:

Substitution Effects: The introduction of various substituents onto the aromatic ring can dramatically alter the electronic properties of the chromophore. acs.org For instance, incorporating electron-donating groups, such as additional alkoxy groups to create a veratryl-based linker, can increase the rate of photolytic cleavage. acs.org Research has shown that such modifications can red-shift the absorption maximum, allowing the use of longer, less phototoxic wavelengths of light, which is crucial for applications in living biological systems. nih.govupenn.edu

Benzylic Carbon Modification: Altering the substitution at the benzylic carbon (the carbon attached to the protected group) is another powerful tool. Adding a methyl group at this position, for example, can influence the stability of the radical intermediate formed during photolysis and thus affect the cleavage rate. rsc.org

Two-Photon Absorption: A significant frontier is the development of o-NB derivatives with high two-photon absorption cross-sections. This would enable "uncaging" with near-infrared (NIR) light, which offers deeper tissue penetration and reduced scattering, opening new doors for in vivo applications. nih.gov The emitted light from upconversion processes can generate the necessary UV light in situ for photodeprotection, triggered by external long-wavelength irradiation. acs.org

The table below summarizes how structural modifications can influence the photochemical properties of ortho-nitrobenzyl derivatives.

| Modification Strategy | Target Property | Example Substituent/Change | Anticipated Outcome |

|---|---|---|---|

| Aromatic Ring Substitution | Absorption Wavelength & Cleavage Rate | Additional alkoxy groups (e.g., veratryl) | Red-shifted absorption, increased cleavage rate. acs.org |

| Benzylic Carbon Modification | Cleavage Kinetics | α-Methylation | Altered stability of benzylic radical intermediate, affecting release speed. rsc.org |

| Chromophore Engineering | Two-Photon Absorption | Extended π-conjugation systems | Enhanced efficiency for NIR-triggered release. nih.gov |

| Labile Bond Chemistry | Hydrolytic Stability vs. Photosensitivity | Carbamate vs. Ester linkage | Carbamate linkers show superior light response and resistance to hydrolysis. nih.gov |

Future work will focus on creating a diverse library of these photosensitive molecules, allowing researchers to select the optimal PPG for a given experiment, whether it requires rapid release for neurotransmitter studies or slow, controlled release within a material scaffold. nih.govinstras.com

Exploration of Novel Synthetic Routes to Complex Analogs

The 2-nitrobenzaldehyde (B1664092) scaffold is a versatile starting material for constructing a wide array of complex organic molecules. wiserpub.comwikipedia.org Future research will undoubtedly focus on developing more efficient, selective, and environmentally benign synthetic methodologies to access novel analogs.

Emerging synthetic strategies include:

Domino Reactions: Designing one-pot reactions that combine multiple transformations can significantly improve efficiency. For instance, an in situ reduction of a 2-nitrobenzaldehyde derivative to the corresponding 2-aminobenzaldehyde (B1207257), immediately followed by a Friedländer heterocyclization, provides direct access to complex substituted quinolines. nih.gov

Catalyst-Free Syntheses: Developing reactions that proceed without a catalyst, such as the condensation of 2-nitrobenzaldehydes with hydrazine (B178648) hydrate (B1144303) to form hydrazones, offers a greener synthetic alternative. wiserpub.com

Protecting Group Strategies: While the ortho-nitrobenzyl group is itself a photolabile protecting group, the aldehyde functionality can be temporarily protected (e.g., as a 1,3-dioxolane) to allow for other chemical transformations on the molecule. psu.eduresearchgate.net Developing novel protection and deprotection sequences will enable more intricate molecular architectures to be built from the 5-benzyloxy-4-methoxy-2-nitrobenzaldehyde framework.

Indirect Synthesis Routes: Since the direct nitration of benzaldehyde (B42025) often yields the meta-isomer, indirect routes starting from precursors like veratraldehyde are employed. wikipedia.orgresearchgate.net Research into new starting materials and reaction pathways, such as the oxidation of 2-nitrotoluene (B74249) derivatives or the ozonolysis of 2-nitrostyrene, will continue to be an active area. wikipedia.orgpsu.edu

The table below outlines various synthetic transformations starting from 2-nitrobenzaldehyde derivatives.

| Reaction Type | Reactant(s) | Product Class | Significance |

|---|---|---|---|

| Domino Nitro Reduction-Friedländer Heterocyclization | Active methylene (B1212753) compound, Fe/AcOH | Substituted Quinolines | Efficient, one-pot synthesis of complex heterocycles. nih.gov |

| Baeyer–Drewson Synthesis | Acetone, base | Indigo Dyes | Classic route to important industrial dyes. wikipedia.org |

| Condensation | Hydrazine hydrate | Hydrazones | Precursors to compounds with potential biological activity. wiserpub.com |

| Selective Demethylation | Methionine, H₂SO₄ | Hydroxy-substituted benzaldehydes | Access to functionalized phenols from dimethoxy precursors. researchgate.net |

The exploration of these synthetic avenues will not only provide access to new caged compounds but also to a broader range of pharmaceuticals, dyes, and molecular probes. wiserpub.comwikipedia.org

Integration into Advanced Material Science and Chemical Biology Platforms

The ability to trigger chemical and physical changes with light makes ortho-nitrobenzyl derivatives, including this compound, highly valuable for creating dynamic and responsive systems in material science and chemical biology. acs.orgumass.edu

Emerging opportunities in this area include:

Photodegradable Hydrogels: Incorporating o-NB-based crosslinkers into polymer networks allows for the creation of hydrogels that soften, degrade, or release encapsulated cargo (like drugs or cells) upon light exposure. researchgate.netumass.edu The cleavage of the crosslinker changes the material's properties, enabling precise spatiotemporal control over the gel's structure and function. nih.govrsc.org

Surface Patterning and Modification: The photochemical transformation of o-NB groups can alter the properties of a surface, such as its wettability or chemical reactivity. nih.govmdpi.com This enables the photolithographic patterning of surfaces to create microarrays or guide cell growth on a substrate. nih.gov

Light-Responsive Drug Delivery: Ortho-nitrobenzyl linkers can be used to tether drugs to nanoparticles or polymers, creating a "prodrug" that is inactive until illuminated. nih.govresearchgate.net This strategy allows for targeted drug release at a specific site in the body, potentially reducing side effects.

Optochemical Biology: In chemical biology, "caged" signaling molecules (like neurotransmitters, lipids, or nucleotides) are used to study complex cellular processes with high precision. nih.govinstras.comnih.gov By releasing a bioactive molecule at a specific time and location within a cell or tissue, researchers can probe its function in ways not possible with traditional methods. nih.govnih.gov

The integration of these photolabile compounds into such platforms is a rapidly expanding field, with applications ranging from tissue engineering and regenerative medicine to fundamental neuroscience. instras.comumass.edu The versatility of the o-nitrobenzyl chemistry ensures its continued role in the development of the next generation of smart materials and advanced biological probes. mdpi.comnih.gov

Q & A

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.